molecular formula C9H6Cl2N2O B8240343 6,8-Dichloro-4-methoxyquinazoline

6,8-Dichloro-4-methoxyquinazoline

Cat. No.: B8240343
M. Wt: 229.06 g/mol
InChI Key: QVJUPPHBYCPSRA-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-methoxyquinazoline is a halogenated quinazoline derivative characterized by chlorine substituents at the 6- and 8-positions and a methoxy group at the 4-position. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Chlorine atoms act as electron-withdrawing groups, enhancing electrophilic substitution reactivity, while the methoxy group at position 4 can act as a weak electron-donating group, modulating the compound’s electronic profile .

Properties

IUPAC Name

6,8-dichloro-4-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-9-6-2-5(10)3-7(11)8(6)12-4-13-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJUPPHBYCPSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with a substituted phenylurea derivative, such as 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea. When treated with POCl₃ and N,N-dimethylaniline at reflux temperatures (105–110°C), the urea moiety undergoes cyclization to form the quinazoline core, followed by chlorination at the 6 and 8 positions. The reaction typically completes within 2–6 hours, with N,N-dimethylaniline acting as a base to neutralize HCl generated during chlorination.

Key Steps:

  • Cyclization: Intramolecular attack of the urea nitrogen on the carbonyl carbon forms the quinazoline ring.

  • Chlorination: POCl₃ introduces chlorine atoms at the 6 and 8 positions via electrophilic aromatic substitution.

Experimental Protocol

A representative procedure involves dissolving 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea (10 g) in POCl₃ (50 mL) and N,N-dimethylaniline (15 mL). The mixture is refluxed for 4 hours, cooled, and poured into ice water. The precipitate is filtered, washed with sodium bicarbonate, and purified via column chromatography (aluminum oxide, toluene eluent) to yield this compound as a yellow solid (58% yield).

Stepwise Synthesis via Intermediate Halogenation

An alternative route involves synthesizing a mono-methoxyquinazoline precursor followed by selective chlorination. This method, detailed in patent literature, allows finer control over substitution patterns.

Preparation of 4-Methoxyquinazoline Intermediate

The intermediate 4-methoxyquinazoline is synthesized by reacting 2-amino-4-methoxybenzoic acid with urea at elevated temperatures (160–180°C). The resulting 4-methoxyquinazoline-2,4-dione is then treated with POCl₃ to introduce chlorine atoms.

Selective Chlorination

Chlorination is achieved using POCl₃ in the presence of catalytic N,N-dimethylformamide (DMF). The reaction proceeds at 80°C for 12 hours, yielding this compound after recrystallization from ethanol (45–50% yield).

Advantages:

  • Enables modular substitution for derivatives.

  • Reduces side reactions compared to one-step methods.

Disadvantages:

  • Lower overall yield due to multiple steps.

  • Requires stringent temperature control to avoid over-chlorination.

Comparative Analysis of Methods

The table below summarizes the efficiency, yields, and practical considerations of the two primary methods:

Method Reagents Conditions Yield Purity Source
One-step cyclizationPOCl₃, N,N-dimethylanilineReflux, 4–6 hours58–75%Requires chromatography
Stepwise chlorinationPOCl₃, DMF80°C, 12 hours45–50%Recrystallization

Key Observations:

  • The one-step method offers higher yields but necessitates chromatographic purification to remove byproducts such as phosphorylated intermediates.

  • Stepwise synthesis provides better control over substitution but is less efficient.

Role of Solvents and Catalysts

Phosphorus Oxychloride (POCl₃)

POCl₃ serves dual roles as a solvent and chlorinating agent. Its high boiling point (105°C) enables reflux conditions without solvent evaporation, while its Lewis acidity facilitates electrophilic chlorination.

N,N-Dimethylaniline

This base neutralizes HCl released during chlorination, preventing protonation of the quinazoline nitrogen and ensuring reaction progression. Excess N,N-dimethylaniline (>2 equivalents) can lead to side reactions, necessitating precise stoichiometry.

Purification and Characterization

Chromatographic Purification

Crude products often contain unreacted starting materials and phosphorylated byproducts. Column chromatography using aluminum oxide and toluene effectively isolates the target compound, yielding >95% purity.

Recrystallization

Ethanol or methanol/water mixtures are preferred for recrystallization, producing crystals with melting points of 122–124°C.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.60 (dd, H6), 8.08 (dd, H3), 3.90 (s, OCH₃).

  • MS (ESI): m/z 259 [M+H]⁺.

Challenges and Optimization Strategies

Byproduct Formation

Over-chlorination at the 2-position is a common issue, mitigated by controlling POCl₃ stoichiometry and reaction time.

Scalability

Large-scale synthesis (>100 g) requires extended reflux times (8–10 hours) to ensure complete cyclization, with yields dropping marginally to 50–55% .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines with different functional groups.

    Oxidation Reactions: Quinazoline N-oxides.

    Reduction Reactions: Dihydroquinazolines.

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 6,8-Dichloro-4-methoxyquinazoline is as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the production of antihypertensive agents and other therapeutic drugs. The compound serves as a precursor for synthesizing 4-amino-2-(4-substituted piperazin-1-yl)quinazolines, which are known to be effective in treating cardiovascular disorders such as hypertension .

Synthesis Process

The synthesis typically involves a one-step cyclization and halogenation process using methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas. This method allows for the efficient production of various quinazoline derivatives that exhibit pharmacological activity .

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, novel derivatives based on this compound have been synthesized and evaluated for their cytotoxic properties against cancer cell lines. One study demonstrated that derivatives targeting the β-catenin/TCF4 signaling pathway exhibited significant cytotoxicity comparable to established anticancer agents like imatinib mesylate .

Case Study: β-Catenin/TCF4 Signaling

  • Compounds Tested : A series of 4,7-disubstituted 8-methoxyquinazoline derivatives were synthesized.
  • Results : The most potent compound (designated as 18B) induced apoptosis and inhibited cell migration in HCT116 and HepG2 cells, with IC50 values ranging from 5.64 to 23.18 μM .
  • Mechanism : The mechanism involved downregulation of β-catenin/TCF4 signaling pathways and reduced expression levels of c-MYC and Cyclin D1, indicating its potential as an anticancer agent targeting colon and liver cancers.

Antileishmanial Activity

Another significant application of quinazoline derivatives, including those related to this compound, is their antileishmanial activity. A study synthesized a series of N2,N4-disubstituted quinazoline-2,4-diamines and evaluated their efficacy against Leishmania donovani .

Findings

  • Efficacy : Some compounds exhibited EC50 values in the low micromolar range, demonstrating promising antileishmanial activity.
  • In Vivo Studies : One particular compound reduced liver parasitemia by 37% in murine models when administered intraperitoneally at a dosage of 15 mg/kg/day for five consecutive days .

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives has also been explored extensively. Research indicates that certain derivatives possess significant antimicrobial activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Antimicrobial Activity Case Study

  • Compounds Tested : A range of synthesized quinazoline derivatives was screened for antimicrobial efficacy.
  • Results : Specific compounds showed low minimum inhibitory concentration (MIC) values against tested microorganisms, suggesting their potential as future antibacterial agents .

Summary Table of Applications

Application AreaCompound DerivativesKey Findings
Pharmaceutical Intermediates4-amino-2-(4-substituted piperazin-1-yl)quinazolinesEffective antihypertensive agents
Anticancer Activity4,7-disubstituted 8-methoxyquinazolinesInduced apoptosis; IC50 values between 5.64 - 23.18 μM
Antileishmanial ActivityN2,N4-disubstituted quinazoline-2,4-diaminesReduced liver parasitemia by 37% in vivo
Antimicrobial PropertiesVarious quinazoline derivativesSignificant antimicrobial activity against bacteria

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By binding to the active site of these enzymes, this compound can prevent the phosphorylation of key proteins, thereby disrupting signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and chemical behavior of quinazoline derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Functional Groups Molecular Formula (Example) Key Properties/Applications
6,8-Dichloro-4-methoxyquinazoline Cl (6,8), OCH₃ (4) Methoxy, chloro C₉H₅Cl₂N₂O Intermediate for antitumor agents
2,6,8-Triaryl-imidazo[4,5-g]quinazoline Aryl (2,6,8), fused imidazole Aromatic, heterocyclic Varies (e.g., C₂₄H₁₆N₄) Photodynamic therapy, enzyme inhibition
6,8-Dichloro-4-oxo-N-(4-phenoxyphenyl)acetamide Cl (6,8), O (4), acetamide side chain Oxo, chloro, amide C₂₂H₁₅Cl₂N₃O₃ Kinase inhibition, solubility modulation

Key Observations :

  • Substituent Effects: The 6,8-dichloro substitution is conserved in analogs, enhancing electrophilicity and stability.
  • Fused Imidazole Systems : Imidazo[4,5-g]quinazolines () feature a fused imidazole ring, expanding π-conjugation and enabling interactions with biological targets via π-π stacking.
  • Side Chain Modifications: The acetamide derivative () includes a phenoxyphenyl-acetamide moiety, increasing molecular weight (MW ≈ 464.3 g/mol) and hydrophobicity compared to this compound (MW ≈ 243.06 g/mol) .

Pharmacological Implications

  • Antitumor Activity : Chlorinated quinazolines are explored as kinase inhibitors. The methoxy group in this compound may enhance membrane permeability, while the acetamide derivative’s side chain could improve binding to ATP pockets .
  • Enzyme Inhibition : Imidazo[4,5-g]quinazolines exhibit enhanced affinity for tyrosine kinases due to their planar, aromatic structure .
  • Solubility and Bioavailability : The acetamide derivative’s higher MW and hydrophobicity may reduce aqueous solubility compared to the smaller, less polar this compound .

Q & A

Q. What are the challenges in crystallizing this compound derivatives for X-ray analysis?

  • Solutions :
  • Use vapor diffusion with hexane/ethyl acetate to grow single crystals.
  • Address potential twinning by refining data with SHELXL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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